3-beta-chloro-Imperialine
Overview
Description
Preparation Methods
3-beta-chloro-Imperialine is synthesized from Imperialine, a natural alkaloid derived from the plant Petilium eduardi. The synthetic route involves the chlorination of Imperialine under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert solvent like chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product. Industrial production methods involve scaling up this synthetic route while ensuring quality control and consistency in the final product.
Chemical Reactions Analysis
3-beta-chloro-Imperialine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-beta-chloro-Imperialine has a wide range of scientific research applications:
Medicine: It is studied for its potential use as a therapeutic agent due to its activity as a cholinoblocker.
Agriculture: This compound is explored for its potential use as a pesticide due to its ability to interfere with the nervous systems of pests.
Environmental Science: Research is being conducted on the use of this compound in bioremediation processes to degrade environmental pollutants.
Mechanism of Action
The mechanism of action of 3-beta-chloro-Imperialine involves its activity as a cholinoblocker of M2 receptors. It blocks M2 receptors in the heart, leading to a decrease in heart rate and contractility . The compound’s activity is significantly higher than that of Imperialine, making it a potent agent in modulating cholinergic signaling pathways . The molecular targets include M2 muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine binding, thereby reducing parasympathetic nervous system activity .
Comparison with Similar Compounds
3-beta-chloro-Imperialine is unique due to its high potency and selectivity for M2 receptors compared to other similar compounds. Some similar compounds include:
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTAIQOZSINDOZ-LRCDAWNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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